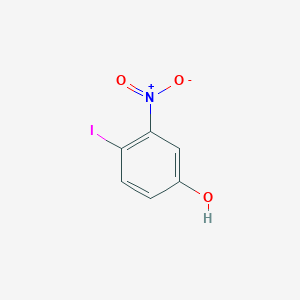

4-Iodo-3-nitrophénol

Vue d'ensemble

Description

4-Iodo-3-nitrophenol is a chemical compound known for its unique structural characteristics, which influence its chemical reactivity and physical properties. Its study is important in various chemical and environmental contexts due to its applications in synthesis, chemical sensing, and as a building block for more complex chemical entities.

Synthesis Analysis

The synthesis of nitrophenol derivatives, including compounds similar to 4-Iodo-3-nitrophenol, often involves halogenation and nitration reactions. These processes are designed to introduce nitro and iodo groups into specific positions on the phenol ring, utilizing reagents and conditions that target the desired regioselectivity and functional group tolerance (Garden et al., 2002).

Molecular Structure Analysis

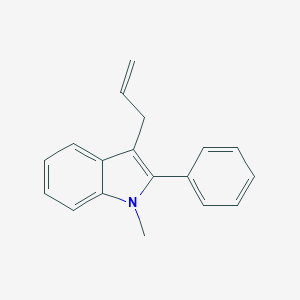

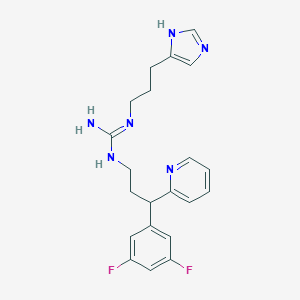

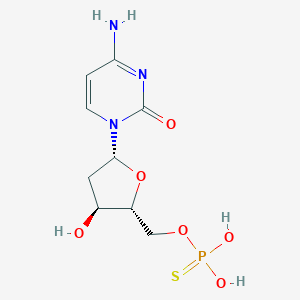

The molecular structure of 4-Iodo-3-nitrophenol and related compounds is characterized by the presence of iodo and nitro substituents, which significantly influence the molecule's electronic configuration and intermolecular interactions. These functional groups participate in hydrogen bonding, iodo-nitro interactions, and pi-pi stacking, contributing to the stability and crystalline arrangement of these molecules (Garden et al., 2002).

Applications De Recherche Scientifique

Radiofluoration des biomolécules

Le 4-Iodo-3-nitrophénol peut être utilisé dans le domaine de l'imagerie moléculaire, en particulier en Tomographie par Émission de Positrons (TEP). Il est utilisé dans la préparation d'esters activés par le 4-nitrophényl (PNP) pour la radiofluoration indirecte des biomolécules . Ce processus est bénéfique pour la préparation des radiopharmaceutiques, qui sont utilisés en imagerie TEP .

Synthèse d'esters activés

Le this compound peut être utilisé dans la synthèse d'esters activés. L'étude démontre l'application d'esters actifs de PNP de synthons marqués au 18 F pour le radiomarquage ultérieur des biomolécules .

Détection environnementale

Bien qu'il n'y ait aucune mention directe du this compound, il pourrait potentiellement être utilisé dans la construction de capteurs électrochimiques pour la surveillance environnementale .

Réduction catalytique

Le this compound pourrait être utilisé dans la réduction catalytique d'autres nitrophénols .

Synthèse chimique

Le this compound est utilisé dans divers procédés de synthèse chimique. Il est souvent utilisé comme matière première ou intermédiaire dans la synthèse de molécules plus complexes .

Recherche et développement

Le this compound est utilisé dans les laboratoires de recherche et développement. Il est utilisé dans diverses expériences pour comprendre ses propriétés et ses applications potentielles .

Safety and Hazards

4-Iodo-3-nitrophenol is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mécanisme D'action

Target of Action

Nitrophenol compounds are known to interact with various biomolecules and can be used in the synthesis of pharmaceuticals .

Mode of Action

Nitrophenol compounds are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a group on the aromatic ring .

Biochemical Pathways

Nitrophenol compounds are known to be involved in various biochemical processes, including the synthesis of pharmaceuticals .

Propriétés

IUPAC Name |

4-iodo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXOEOOXJUACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369917 | |

| Record name | 4-Iodo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113305-56-9 | |

| Record name | 4-Iodo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)